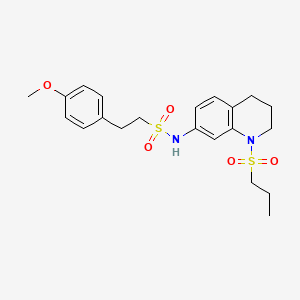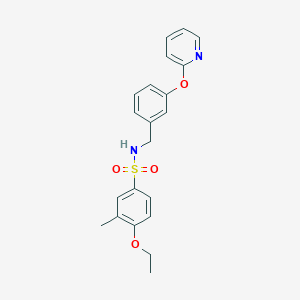
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their ability to form reversible covalent bonds with sugars, making them useful in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for “(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid” are not available, boronic acids are generally synthesized through the reaction of organolithium or Grignard reagents with borate esters .Molecular Structure Analysis
Boronic acids typically have a trigonal planar molecular geometry around the boron atom .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with sugars, which is useful in various chemical reactions . They are also used in Suzuki coupling reactions, a type of carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature. They are known to be hygroscopic and can form cyclic esters in the presence of diols .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antileishmanial and Antimalarial Agents
Pyrazole-bearing compounds like 1-(2-Hydroxyethyl)pyrazole-4-boronic acid have shown promising results in the development of antileishmanial and antimalarial drugs. Recent studies have synthesized hydrazine-coupled pyrazoles and evaluated their efficacy against Leishmania aethiopica and Plasmodium berghei, with some derivatives showing significant activity .
Material Science: Conductive Hydrogels
In the field of material science, this compound has potential applications in the fabrication of conductive hydrogels. These hydrogels are used for flexible intelligent sensing, which is crucial for wearable sensors, medical surveillance devices, and human-machine interfaces .
Cancer Research: Kinase Inhibitors
The compound’s derivatives have been used as reagents for the preparation of kinase inhibitors, which are vital in cancer treatment. These inhibitors target specific enzymes and signaling pathways involved in tumor growth and metastasis .
Chemical Synthesis: Suzuki-Miyaura Cross-Couplings
In chemical synthesis, 1-(2-Hydroxyethyl)pyrazole-4-boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions. This application is significant for creating carbon-carbon bonds, which are foundational in organic chemistry and pharmaceuticals .
Enzyme Inhibition: Therapeutic Enzymes
This compound is also involved in the preparation of inhibitors for therapeutic enzymes. By inhibiting these enzymes, it’s possible to regulate biological pathways that are dysregulated in diseases .
Sensor Development: Smart Sensors
The boronic acid moiety of the compound can interact with various substances, making it suitable for sensor development. These sensors can detect biological or chemical changes and are used in environmental monitoring and diagnostics .
Neurological Disorders: γ-Secretase Modulators
Derivatives of 1-(2-Hydroxyethyl)pyrazole-4-boronic acid have been used as γ-secretase modulators. These modulators are researched for their potential to treat Alzheimer’s disease by affecting amyloid precursor protein processing .
Anti-Inflammatory Research: NF-κB Pathway Modulation
The compound has been studied for its role in modulating the NF-κB pathway, which is involved in inflammation and immune responses. This research is relevant for developing treatments for chronic inflammatory diseases .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(2-hydroxyethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O3/c9-2-1-8-4-5(3-7-8)6(10)11/h3-4,9-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIXFIUNGSYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1086063-70-8 |
Source


|
| Record name | 1-(2-Hydroxyethyl)pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)
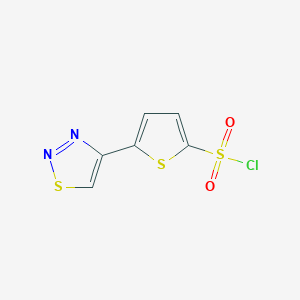
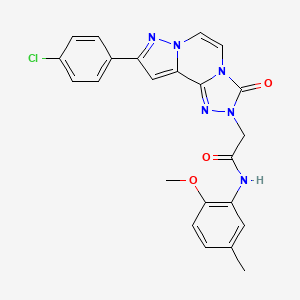
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)
![3-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2969350.png)
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)

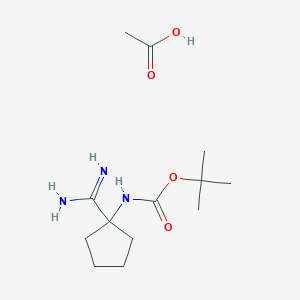
![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)
![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)


